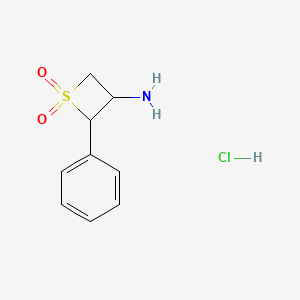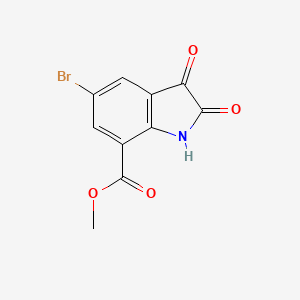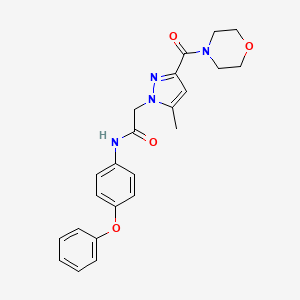![molecular formula C10H12Cl3N B2997672 [1-(2,4-Dichlorophenyl)cyclopropyl]methanamine hydrochloride CAS No. 1552088-18-2](/img/structure/B2997672.png)
[1-(2,4-Dichlorophenyl)cyclopropyl]methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[1-(2,4-Dichlorophenyl)cyclopropyl]methanamine” is a chemical compound with the empirical formula C10H11Cl2N . It is a solid substance . Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular weight of [1-(2,4-Dichlorophenyl)cyclopropyl]methanamine is 216.11 . The SMILES string representation of the molecule is ClC(C=C(Cl)C=C1)=C1C2(CN)CC2 .Physical And Chemical Properties Analysis
[1-(2,4-Dichlorophenyl)cyclopropyl]methanamine is a solid . The flash point is not applicable .Scientific Research Applications
Synthesis and Derivative Development
Research has been conducted on the synthesis of ketamine derivatives, including efforts to modify compounds structurally related to ketamine, such as "[1-(2,4-Dichlorophenyl)cyclopropyl]methanamine hydrochloride." These efforts aim to explore therapeutic potentials by creating new chemical entities. For instance, Mannich reactions have been utilized to synthesize novel derivatives, with the potential for these compounds to be formulated for therapeutic purposes. This research indicates ongoing efforts to develop compounds with improved pharmacological profiles or reduced side effects, highlighting the importance of "[1-(2,4-Dichlorophenyl)cyclopropyl]methanamine hydrochloride" in drug discovery and development processes (Masaud et al., 2022).
Chemical Transformations and Reactivity Studies
Studies on the reactivity of compounds structurally similar to "[1-(2,4-Dichlorophenyl)cyclopropyl]methanamine hydrochloride" have shed light on their chemical properties and potential applications. For example, research on N-2-(1,1-dichloroalkylidene) cyclohexylamines has provided insights into their transformation under various conditions, leading to new derivatives with potential utility in chemical synthesis and possibly in medicinal chemistry (Kimpe & Schamp, 2010).
Potential for Clinical Application
Although direct studies on "[1-(2,4-Dichlorophenyl)cyclopropyl]methanamine hydrochloride" specifically targeting clinical applications are limited, the exploration of structurally related compounds in medicinal chemistry suggests potential avenues for its use. For example, derivatives of ketamine, a compound with known clinical applications, have been synthesized and evaluated for their therapeutic potential, indicating the relevance of research into similar compounds for identifying new drug candidates (Masaud et al., 2022).
Safety and Hazards
The compound is classified under GHS07 for safety . The hazard statements include H319, which means it causes serious eye irritation . The precautionary statements are P305 + P351 + P338, which means if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so . It is classified under hazard class Eye Irrit. 2 .
Mechanism of Action
Target of Action
The primary targets of [1-(2,4-Dichlorophenyl)cyclopropyl]methanamine hydrochloride are currently unknown. This compound is a unique chemical provided to early discovery researchers
Result of Action
The molecular and cellular effects of [1-(2,4-Dichlorophenyl)cyclopropyl]methanamine hydrochloride’s action are currently unknown . Understanding these effects is essential for elucidating the compound’s potential therapeutic applications and side effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of [1-(2,4-Dichlorophenyl)cyclopropyl]methanamine hydrochloride . These factors include pH, temperature, presence of other compounds, and specific characteristics of the biological system where the compound is active.
properties
IUPAC Name |
[1-(2,4-dichlorophenyl)cyclopropyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2N.ClH/c11-7-1-2-8(9(12)5-7)10(6-13)3-4-10;/h1-2,5H,3-4,6,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJSPXWKEUCRJAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)C2=C(C=C(C=C2)Cl)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide](/img/structure/B2997594.png)
![N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2997595.png)
![1-(4-benzhydrylpiperazin-1-yl)-2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)ethanone](/img/structure/B2997598.png)
![N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]-3-fluoro-4-(trifluoromethyl)benzenecarboxamide](/img/structure/B2997599.png)



![7-chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B2997607.png)
![ethyl 2-(bromomethyl)-5-{[(4-methylphenyl)sulfonyl]oxy}-1-phenyl-1H-indole-3-carboxylate](/img/structure/B2997608.png)

![N-[1-(6-methylpyrimidin-4-ylthio)-2-oxo-2-phenylethyl]benzamide](/img/structure/B2997610.png)
